TELLURIC ACID

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Telluric acid, also known as orthothis compound, is a chemical compound with the formula Te(OH)₆. It is a white crystalline solid composed of octahedral molecules that persist in aqueous solutions. This compound is the highest oxidized form of tellurium, a chemical element in the chalcogen group, which also includes oxygen, sulfur, selenium, and polonium .

作用機序

Target of Action

Telluric acid, or more accurately orthothis compound, is a chemical compound with the formula Te(OH)₆ . It is a weak acid which is dibasic, forming tellurate salts with strong bases and hydrogen tellurate salts with weaker bases or upon hydrolysis of tellurates in water . It is used as a tellurium-source in the synthesis of oxidation catalysts .

Mode of Action

This compound interacts with its targets through its oxidizing properties . It can react with strong bases to form tellurates . It is a powerful oxidizing agent and can be dehydrated to make tellurium trioxide .

Biochemical Pathways

This compound has been shown to influence several biochemical pathways. In particular, it has been found to affect the TLR4, Nrf2, and PI3K/Akt signaling pathways . These pathways play crucial roles in immune response, oxidative stress response, and cell survival respectively .

Pharmacokinetics

It is known that this compound is a white crystalline solid that is soluble in water . This suggests that it could be absorbed and distributed in the body through the bloodstream. Its metabolism and excretion are areas of ongoing research.

Result of Action

It has been shown to haveantioxidant and anti-inflammatory capabilities in experimental endotoxemia . It has also been used in research as a precursor for the synthesis of tellurium-based compounds with interesting properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be affected by the hydration status of the body . Additionally, as an oxidizing agent, it could potentially cause fires or explosions when combined with certain substances, so it should be handled with care .

生化学分析

Biochemical Properties

Telluric acid is known for its redox-modulating and anti-inflammatory activities . It is used as a source of tellurium in the synthesis of oxidation catalysts

Cellular Effects

This compound has been shown to have renoprotective effects against lipopolysaccharide (LPS)-induced acute kidney injury (AKI) in mice . This effect might be partly attributed to the modulation of toll-like receptor 4 (TLR4), phosphoinositide 3-kinase (PI3K)/Akt, and nuclear factor-erythroid 2-related factor-2 (Nrf2) signaling pathways .

Molecular Mechanism

It is known that this compound is formed by the oxidation of tellurium or tellurium dioxide with a powerful oxidising agent such as hydrogen peroxide .

Temporal Effects in Laboratory Settings

It is known that the anhydrous acid is stable in air at 100 °C but above this it dehydrates to form polymetathis compound .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have renoprotective effects against LPS-induced AKI

Metabolic Pathways

It is known that this compound is formed by the oxidation of tellurium or tellurium dioxide with a powerful oxidising agent .

準備方法

Synthetic Routes and Reaction Conditions: Telluric acid is typically prepared by oxidizing tellurium or tellurium dioxide with strong oxidizing agents such as hydrogen peroxide, chromium trioxide, or sodium peroxide. The reaction can be summarized as follows: [ \text{TeO}_2 + \text{H}_2\text{O}_2 + 2 \text{H}_2\text{O} \rightarrow \text{Te(OH)}_6 ] Crystallization of this compound solutions below 10°C yields this compound tetrahydrate (Te(OH)₆·4H₂O) .

Industrial Production Methods: In industrial settings, this compound is produced by similar oxidation processes, often involving the use of nitric acid or hydrogen peroxide. The reaction conditions are optimized to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions: Telluric acid undergoes various chemical reactions, including:

Oxidation: this compound acts as a powerful oxidizing agent. For example, it can oxidize sulfur dioxide to sulfuric acid.

Reduction: this compound can be reduced to tellurous acid (H₂TeO₃) or elemental tellurium under specific conditions.

Substitution: In the presence of strong bases, this compound forms tellurate salts.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, nitric acid, chromium trioxide.

Reducing Agents: Sulfur dioxide, hydrogen sulfide.

Bases: Sodium hydroxide, potassium hydroxide.

Major Products Formed:

Tellurates: Formed by the reaction of this compound with strong bases.

Tellurous Acid: Formed by the reduction of this compound.

Elemental Tellurium: Formed by further reduction of tellurous acid.

科学的研究の応用

Telluric acid has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of tellurium-based compounds with semiconducting properties.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its potential use in cancer treatment due to its ability to induce oxidative stress in cancer cells.

Industry: Utilized in the production of oxidation catalysts and in certain types of organic synthesis

類似化合物との比較

- Sulfuric Acid (H₂SO₄)

- Selenic Acid (H₂SeO₄)

- Tellurous Acid (H₂TeO₃)

特性

CAS番号 |

13451-14-4 |

|---|---|

分子式 |

H6O6Te |

分子量 |

229.642 |

IUPAC名 |

telluric acid;dihydrate |

InChI |

InChI=1S/H2O4Te.2H2O/c1-5(2,3)4;;/h(H2,1,2,3,4);2*1H2 |

InChIキー |

VCYUGZHEVVXOPD-UHFFFAOYSA-N |

SMILES |

O.O.O[Te](=O)(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

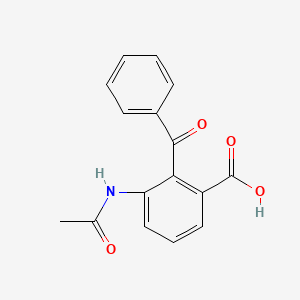

![(5S,8S,9S,10R,13S,14S)-10,13-dimethyl-3,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene-1,6-dione](/img/structure/B576979.png)

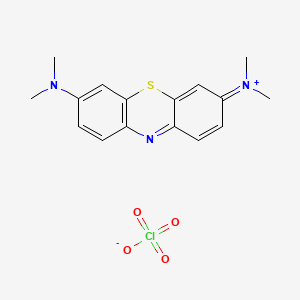

![(1R,2R,4aS,8aS)-1-[(3R)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B576981.png)

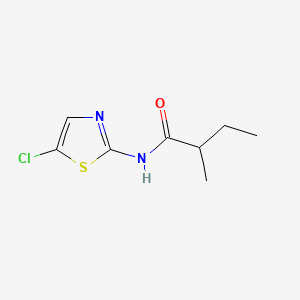

![(5S,8S,9S,10R,13S,14S)-4,4,10,13-tetramethyl-2,3,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B576984.png)

![(1S,4S,6S,8R,9R,12S,13S,16R,17S)-6,9-dihydroxy-17-(methoxymethyl)-7,7-dimethyl-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B576985.png)